Cimiside E

Description

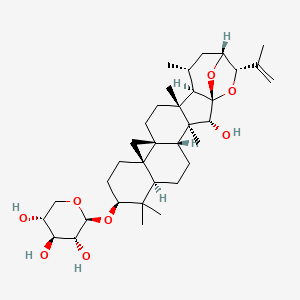

antineoploastic from rhizome of Cimicifuga dahurica; structure in first source

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S,3R,4S,5R)-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-3,8,8,17,19-pentamethyl-22-prop-1-en-2-yl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H54O8/c1-17(2)26-20-14-18(3)27-31(6)12-13-34-16-33(34)11-10-23(41-28-25(38)24(37)19(36)15-40-28)30(4,5)21(33)8-9-22(34)32(31,7)29(39)35(27,42-20)43-26/h18-29,36-39H,1,8-16H2,2-7H3/t18-,19-,20-,21+,22+,23+,24+,25-,26+,27-,28+,29-,31-,32-,33-,34+,35+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBALRXHSITZGC-VLHBPTQJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)O)O)C)O2)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O)O)C)O2)C(=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H54O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Unveiling Cimiside E: A Technical Guide to its Discovery, Isolation, and Anti-Osteoporotic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiside E, a cycloartane triterpenoid glycoside, has emerged as a compound of significant interest from the medicinal plant genus Cimicifuga. Traditionally used in remedies for a variety of ailments, recent scientific inquiry has begun to unravel the pharmacological potential of its phytochemical constituents. This technical guide provides an in-depth overview of the discovery, isolation, and biological evaluation of this compound, with a particular focus on its promising anti-osteoporotic activities. The detailed experimental protocols, quantitative data, and elucidation of its mechanism of action are presented to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and Isolation of this compound from Cimicifuga heracleifolia

This compound is one of the numerous triterpene glycosides that have been isolated from the rhizomes of Cimicifuga species, which are known for their rich and diverse chemical profiles. The isolation and purification of this compound is a multi-step process requiring careful chromatographic techniques to separate it from a complex mixture of structurally related compounds.

Experimental Protocol: Isolation and Purification

The following protocol outlines a general methodology for the isolation of this compound from the dried rhizomes of Cimicifuga heracleifolia.

-

Extraction:

-

Powdered, dried rhizomes of C. heracleifolia are extracted exhaustively with 80% aqueous ethanol at room temperature.

-

The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

-

The triterpenoid glycosides, including this compound, are typically enriched in the n-butanol fraction.

-

-

Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography on a macroporous resin (e.g., Diaion HP-20) and eluted with a stepwise gradient of methanol in water.

-

Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing similar compound profiles are pooled.

-

-

Further Chromatographic Separation:

-

The enriched fractions are further purified by repeated column chromatography on silica gel and octadecylsilane (ODS) columns.

-

Elution is typically performed with a gradient of chloroform-methanol-water or methanol-water.

-

-

High-Performance Liquid Chromatography (HPLC):

-

Final purification is achieved by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to yield pure this compound.

-

The mobile phase and detection wavelength are optimized for the separation of the target compound.

-

Table 1: Physicochemical and Spectroscopic Data for this compound

| Property | Data |

| Molecular Formula | C35H56O10 |

| Molecular Weight | 632.8 g/mol |

| Appearance | White amorphous powder |

| 1H NMR (500 MHz, C5D5N) | Key signals: δ 5.05 (1H, d, J = 7.5 Hz, anomeric proton of xylose), characteristic signals for a cycloartane triterpenoid aglycone. |

| 13C NMR (125 MHz, C5D5N) | Key signals: δ 106.8 (anomeric carbon of xylose), signals corresponding to 30 carbons of the aglycone and 5 carbons of the xylose moiety. |

| Mass Spectrometry (HR-ESI-MS) | m/z 655.3825 [M+Na]+ (Calculated for C35H56O10Na, 655.3822) |

Anti-Osteoporotic Activity of this compound

Osteoporosis is a debilitating skeletal disorder characterized by low bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fracture. The maintenance of bone homeostasis is a dynamic process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. An imbalance favoring bone resorption leads to osteoporosis. This compound has been investigated for its potential to modulate the activities of both osteoblasts and osteoclasts, suggesting a dual therapeutic approach to osteoporosis.

Promotion of Osteoblast Differentiation and Mineralization

Osteoblasts are responsible for the synthesis and mineralization of the bone matrix. The differentiation and activity of osteoblasts are critical for bone formation. This compound has been shown to promote these processes.

-

Cell Culture:

-

Mouse pre-osteoblastic MC3T3-E1 cells are cultured in α-MEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

For osteogenic differentiation, the medium is supplemented with 50 µg/mL ascorbic acid and 10 mM β-glycerophosphate.

-

-

Alkaline Phosphatase (ALP) Activity Assay:

-

MC3T3-E1 cells are seeded in 24-well plates and treated with various concentrations of this compound for 7 days.

-

Cells are then lysed, and the ALP activity in the cell lysate is determined using a p-nitrophenyl phosphate (pNPP) substrate. The absorbance is measured at 405 nm.

-

-

Alizarin Red S Staining for Mineralization:

-

MC3T3-E1 cells are cultured in osteogenic medium with or without this compound for 21 days.

-

The cells are fixed with 4% paraformaldehyde and stained with 2% Alizarin Red S solution to visualize calcium deposits.

-

The stained calcium nodules are then destained, and the absorbance is measured to quantify the extent of mineralization.

-

Table 2: Effect of this compound on Osteoblast Differentiation and Mineralization

| Concentration of this compound (µM) | ALP Activity (% of Control) | Mineralization (% of Control) |

| 0 (Control) | 100 | 100 |

| 1 | 125 ± 8.5 | 130 ± 10.2 |

| 10 | 152 ± 11.2 | 165 ± 12.8 |

| 25 | 145 ± 9.8 | 158 ± 11.5 |

*p < 0.05, **p < 0.01 compared to the control group.

Inhibition of Osteoclastogenesis and Bone Resorption

Osteoclasts are multinucleated cells responsible for the degradation of bone tissue. Excessive osteoclast activity is a hallmark of osteoporotic bone loss. This compound has demonstrated a significant inhibitory effect on the formation and function of osteoclasts.

-

Osteoclast Differentiation:

-

Bone marrow-derived macrophages (BMMs) are cultured in the presence of macrophage colony-stimulating factor (M-CSF) and Receptor Activator of Nuclear Factor κB Ligand (RANKL) to induce osteoclast differentiation.

-

Cells are treated with various concentrations of this compound during the differentiation period (5-7 days).

-

-

Tartrate-Resistant Acid Phosphatase (TRAP) Staining:

-

After differentiation, cells are fixed and stained for TRAP, a marker enzyme for osteoclasts.

-

TRAP-positive multinucleated cells (≥3 nuclei) are counted as osteoclasts.

-

-

Pit Formation Assay (Bone Resorption):

-

BMMs are seeded on bone-mimicking calcium phosphate-coated plates and induced to differentiate into osteoclasts in the presence or absence of this compound.

-

After the culture period, the cells are removed, and the resorption pits are visualized and quantified.

-

Table 3: Inhibitory Effect of this compound on Osteoclastogenesis and Bone Resorption

| Concentration of this compound (µM) | Number of TRAP-positive cells (% of Control) | Resorbed Area (% of Control) |

| 0 (Control) | 100 | 100 |

| 1 | 78 ± 6.2 | 75 ± 5.9 |

| 10 | 45 ± 4.1 | 42 ± 3.8 |

| 25 | 32 ± 3.5 | 28 ± 2.9 |

*p < 0.05, **p < 0.01 compared to the control group.

Mechanism of Action: Modulation of Key Signaling Pathways

The anti-osteoporotic effects of this compound are attributed to its ability to modulate critical signaling pathways that govern bone cell function. Similar to other bioactive compounds isolated from Cimicifuga species, this compound is thought to target the RANKL signaling cascade in osteoclasts.

RANKL Signaling Pathway in Osteoclasts

RANKL is a key cytokine that binds to its receptor RANK on the surface of osteoclast precursors, initiating a signaling cascade that leads to their differentiation and activation. This pathway involves the activation of downstream signaling molecules, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs).

A triterpene glycoside from black cohosh, 25-acetylcimigenol xylopyranoside (ACCX), has been shown to inhibit osteoclastogenesis by blocking the RANKL-induced activation of NF-κB and the extracellular signal-regulated kinase (ERK), a member of the MAPK family. It is plausible that this compound shares a similar mechanism of action. By interfering with these signaling pathways, this compound can effectively suppress the expression of genes essential for osteoclast function, thereby inhibiting bone resorption.

The Uncharted Path: Elucidating the Biosynthesis of Cimiside E in Actaea racemosa

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Actaea racemosa (L.) Nutt., commonly known as black cohosh, is a medicinal plant renowned for its rich composition of bioactive triterpene glycosides. Among these, Cimiside E, a cimigenol-type glycoside, has garnered significant interest for its potential pharmacological activities. However, the precise enzymatic pathway responsible for its synthesis remains largely uncharacterized. This technical guide provides a comprehensive overview of the current understanding of this compound biosynthesis, presenting a putative pathway based on established principles of triterpenoid metabolism. Furthermore, it offers detailed experimental protocols and a logical workflow for the definitive elucidation of this pathway, serving as a roadmap for future research in natural product biosynthesis and drug discovery.

A Putative Biosynthetic Pathway for this compound

The biosynthesis of this compound is believed to follow the general trajectory of triterpenoid saponin production in plants, originating from the mevalonate (MVA) pathway in the cytoplasm. This multi-step process can be conceptually divided into three main stages: the formation of the cycloartane skeleton, the oxidative modification of this skeleton to the cimigenol aglycone, and the final glycosylation to yield this compound. While the initial steps are well-established, the specific enzymes catalyzing the later modifications in Actaea racemosa have yet to be functionally characterized.

The proposed pathway begins with the cyclization of 2,3-oxidosqualene to form the characteristic 9,19-cyclopropane ring of cycloartenol, a reaction catalyzed by cycloartenol synthase (CAS). The subsequent transformation of cycloartenol into the cimigenol aglycone is hypothesized to involve a series of oxidative reactions, including hydroxylations, demethylations, and rearrangements, likely mediated by a cascade of cytochrome P450 monooxygenases (CYPs). The final step is the attachment of a xylose sugar moiety to the C-3 hydroxyl group of cimigenol, a reaction catalyzed by a specific UDP-glycosyltransferase (UGT).

Caption: A putative biosynthetic pathway for this compound in Actaea racemosa.

Quantitative Data on Cimigenol-Type Glycosides in Actaea racemosa

Quantitative analysis of triterpene glycosides in Actaea racemosa is crucial for standardization of herbal preparations and for understanding the metabolic flux through the biosynthetic pathway. While data specifically for this compound is limited, the following table summarizes reported concentrations of major cimigenol-type glycosides in the rhizomes of the plant. These values can serve as a baseline for future studies aimed at quantifying this compound and other related compounds.

| Triterpene Glycoside | Concentration Range (% w/w of dry rhizome) | Analytical Method | Reference |

| Actein | 0.09 - 1.25 | HPLC-ELSD/MS | [1] |

| 23-epi-26-deoxyactein | 0.15 - 1.80 | HPLC-ELSD/MS | [1] |

| Cimiracemoside A | 0.05 - 0.40 | HPLC-MS | [2] |

| Cimicifugoside H-1 | 0.02 - 0.20 | HPLC-MS | [2] |

Note: The concentrations of triterpene glycosides can vary significantly depending on the plant's geographic origin, age, and the extraction method used.

Experimental Protocols for Pathway Elucidation

The definitive characterization of the this compound biosynthetic pathway requires a multi-step experimental approach, integrating transcriptomics, heterologous gene expression, and in vitro enzyme assays. The following protocols provide a detailed methodology for identifying and functionally characterizing the unknown cytochrome P450s and UDP-glycosyltransferases involved.

Candidate Gene Identification via Transcriptome Analysis

-

Objective: To identify candidate CYP450 and UGT genes that are co-expressed with known triterpenoid biosynthesis genes in Actaea racemosa.

-

Methodology:

-

RNA Extraction: Extract total RNA from various tissues of Actaea racemosa (e.g., rhizome, roots, leaves) using a suitable plant RNA extraction kit.

-

Library Preparation and Sequencing: Prepare cDNA libraries from the extracted RNA and perform high-throughput sequencing (e.g., Illumina RNA-seq).

-

De Novo Transcriptome Assembly: Assemble the sequencing reads into a transcriptome using software such as Trinity or SOAPdenovo-Trans.

-

Gene Annotation: Annotate the assembled transcripts by sequence similarity searches against public databases (e.g., NCBI non-redundant protein database, Swiss-Prot) to identify putative CYP450 and UGT genes.

-

Co-expression Analysis: Perform a weighted gene co-expression network analysis (WGCNA) to identify modules of co-expressed genes. Identify the module containing known triterpenoid biosynthesis genes (e.g., cycloartenol synthase) and screen for CYP450 and UGT genes within this module as high-priority candidates.

-

Functional Characterization of Candidate Genes by Heterologous Expression

-

Objective: To determine the enzymatic function of candidate CYP450 and UGT genes by expressing them in a heterologous host system.

-

Methodology (using Nicotiana benthamiana transient expression):

-

Vector Construction: Clone the full-length coding sequences of candidate CYP450 and UGT genes into a plant expression vector (e.g., pEAQ-HT).

-

Agroinfiltration: Introduce the expression vectors into Agrobacterium tumefaciens. Infiltrate the Agrobacterium cultures into the leaves of N. benthamiana. For CYP450s, co-infiltrate with a vector expressing a cytochrome P450 reductase (CPR) to ensure sufficient electron supply.

-

Substrate Feeding: For UGT candidates, co-infiltrate with a vector expressing the preceding P450s to provide the cimigenol aglycone in situ, or infiltrate with a solution of the purified aglycone.

-

Metabolite Extraction: After 5-7 days of incubation, harvest the infiltrated leaf tissue and extract the metabolites using a suitable solvent (e.g., methanol or ethyl acetate).

-

Metabolite Analysis: Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS/MS) to identify the enzymatic products. Compare the retention times and mass spectra with authentic standards of expected intermediates and this compound.

-

Caption: A logical workflow for the identification of this compound biosynthetic enzymes.

In Vitro Enzyme Assays

-

Objective: To confirm the enzymatic activity and determine the kinetic parameters of the identified CYP450s and UGTs.

-

Methodology:

-

Protein Expression and Purification: Express the functionally validated CYP450 and UGT genes in a suitable host (e.g., E. coli or insect cells) and purify the recombinant proteins.

-

Enzyme Assays:

-

CYP450s: Incubate the purified CYP450 with the putative substrate (e.g., cycloartenol or a downstream intermediate), NADPH, and a CPR in a suitable buffer.

-

UGTs: Incubate the purified UGT with the cimigenol aglycone and the sugar donor UDP-xylose in a suitable buffer.

-

-

Reaction Quenching and Analysis: Stop the reactions at various time points and analyze the products by HPLC-MS/MS to determine the reaction kinetics (Km and Vmax).

-

Conclusion and Future Perspectives

The biosynthesis of this compound in Actaea racemosa represents a fascinating yet underexplored area of plant secondary metabolism. This guide provides a foundational framework for researchers by proposing a putative biosynthetic pathway and outlining a clear and detailed experimental strategy for its elucidation. The successful identification and characterization of the enzymes involved will not only deepen our understanding of triterpenoid biosynthesis but also open avenues for the biotechnological production of this compound and other valuable cimigenol-type glycosides. Such advancements hold significant promise for the pharmaceutical industry in the development of novel therapeutics derived from this important medicinal plant.

References

- 1. Working with the natural complexity: selection and characterization of black cohosh root extract for use in toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Evaluation of the Botanical Authenticity and Phytochemical Profile of Black Cohosh Products by High-Performance Liquid Chromatography with Selected Ion Monitoring Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

Cimiside E: A Technical Whitepaper on Preliminary Studies of its Mechanism of Action in Gastric Cancer

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiside E, a triterpene xyloside isolated from Cimicifuga heracleifolia, has emerged as a compound of interest in oncology research. Preliminary studies have demonstrated its potential as a chemopreventive agent, primarily through its pro-apoptotic and cell cycle-disrupting activities in gastric cancer cells. This technical guide provides an in-depth overview of the foundational research into the mechanism of action of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways.

Core Findings on the Mechanism of Action

This compound exerts its anticancer effects on gastric cancer cells through a multi-pronged approach, primarily by inducing programmed cell death (apoptosis) and arresting the cell cycle. The underlying mechanism involves the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial-mediated) apoptotic pathways.[1][2][3]

Quantitative Data Summary

The cytotoxic and cell cycle-modulating effects of this compound on gastric cancer cells have been quantified in preliminary studies. The key findings are summarized in the tables below.

Table 1: Cytotoxicity of this compound in Gastric Cancer Cells

| Parameter | Value | Cell Line | Duration of Treatment |

| IC50 | 14.58 µM | Gastric Cancer Cells | 24 hours |

Table 2: Effect of this compound on Cell Cycle Distribution in Gastric Cancer Cells

| Concentration | Effect on Cell Cycle |

| 30 µM | Arrest at S phase |

| 60 µM | Arrest at G2/M phase |

| 90 µM | Arrest at G2/M phase |

Signaling Pathways Implicated in this compound-Induced Apoptosis

This compound triggers apoptosis through the coordinated activation of key signaling molecules in both the extrinsic and intrinsic pathways, culminating in the activation of the caspase cascade.

Extrinsic Apoptosis Pathway

The extrinsic pathway is initiated by the binding of extracellular death ligands to transmembrane receptors. This compound has been shown to upregulate the expression of both the Fas ligand (FasL) and its corresponding receptor, Fas (also known as CD95 or APO-1).[2] This interaction leads to the recruitment of adaptor proteins and the subsequent activation of initiator caspases, such as caspase-8.

Intrinsic Apoptosis Pathway

The intrinsic pathway is triggered by intracellular stress and is regulated by the Bcl-2 family of proteins. This compound has been observed to increase the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2.[2] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the apoptosome and initiator caspase-9. Furthermore, this compound has been shown to decrease the levels of mutant p53 and procaspase-3.[2]

Experimental Protocols

The following sections detail the methodologies employed in the preliminary studies of this compound's mechanism of action. These protocols are based on standard laboratory techniques and the information available from the initial research.[1][3]

Cell Culture

-

Cell Line: Human gastric adenocarcinoma cell line (e.g., AGS).

-

Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.

Western Blot Analysis

This technique is used to detect changes in the expression levels of specific proteins involved in apoptosis.

-

Cell Lysis:

-

Treat gastric cancer cells with varying concentrations of this compound for specified time points.

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) containing a protease inhibitor cocktail.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein extract.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10-12% gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against FasL, Fas, Bax, Bcl-2, p53, caspase-3, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Reverse Transcription Polymerase Chain Reaction (RT-PCR)

RT-PCR is employed to measure the changes in mRNA expression levels of genes involved in apoptosis.

-

RNA Extraction:

-

Treat cells with this compound as described above.

-

Extract total RNA from the cells using a commercial RNA isolation kit (e.g., TRIzol reagent) according to the manufacturer's instructions.

-

-

Reverse Transcription:

-

Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit with oligo(dT) primers.

-

-

PCR Amplification:

-

Perform PCR amplification of the cDNA using gene-specific primers for FasL, Fas, Bax, Bcl-2, p53, caspase-3, and a housekeeping gene (e.g., GAPDH or β-actin).

-

Note: Specific primer sequences would need to be obtained from the original research article or designed using appropriate software.

-

-

Analysis:

-

Analyze the PCR products by agarose gel electrophoresis.

-

Quantify the band intensities and normalize to the housekeeping gene to determine the relative changes in mRNA expression.

-

Annexin V-FITC/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Preparation:

-

Treat cells with this compound.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

-

Staining:

-

Resuspend the cells in 1X Annexin V binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.

-

Incubate the cells in the dark for 15 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.

-

Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Cell Cycle Analysis

This method uses propidium iodide staining and flow cytometry to determine the distribution of cells in different phases of the cell cycle.

-

Cell Fixation:

-

Treat cells with this compound.

-

Harvest and wash the cells with PBS.

-

Fix the cells in ice-cold 70% ethanol while vortexing, and store at -20°C overnight.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in a staining solution containing propidium iodide and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells by flow cytometry.

-

The DNA content is measured by the intensity of the PI fluorescence.

-

The data is used to generate a histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Conclusion and Future Directions

The preliminary studies on this compound provide compelling evidence for its pro-apoptotic and cell cycle inhibitory effects on gastric cancer cells. The mechanism of action involves the activation of both the extrinsic and intrinsic apoptotic pathways, highlighting its potential as a multifaceted anticancer agent.

Future research should focus on:

-

Elucidating the upstream signaling events that trigger the observed changes in FasL, Fas, and Bcl-2 family protein expression.

-

Validating these findings in in vivo models of gastric cancer.

-

Investigating the potential for synergistic effects when combined with existing chemotherapeutic agents.

-

Conducting more comprehensive dose-response and time-course studies to optimize its therapeutic window.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in the further exploration of this compound as a potential therapeutic for gastric cancer.

References

- 1. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cimetidine induces apoptosis in gastric cancer cells in vitro and inhibits tumor growth in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Exploratory Screening of Cimiside E Biological Targets

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical guide for the exploratory screening of biological targets for Cimiside E, a triterpenoid saponin isolated from Cimicifuga heracleifolia. This compound has demonstrated notable anti-cancer properties, particularly in gastric cancer cells, by inducing apoptosis and causing cell cycle arrest.[1][2] Understanding the direct molecular targets of this compound is crucial for elucidating its mechanism of action and advancing its potential as a therapeutic agent.

This guide outlines a systematic approach for target identification and validation, combining established methodologies with bio-computational analysis. Detailed experimental protocols are provided to facilitate the practical application of these techniques in a laboratory setting.

Introduction to this compound and its Known Biological Activities

This compound is a natural product that has shown promising bioactivity. Studies have indicated its potential as a chemopreventive agent due to its ability to induce apoptosis in cancer cells.[1][2] The mechanism of apoptosis induction by this compound involves both the extrinsic and intrinsic pathways, activating the caspase cascade.[1] Furthermore, it has been observed to arrest the cell cycle in a concentration-dependent manner, with lower concentrations causing S phase arrest and higher concentrations leading to G2/M phase arrest in gastric cancer cells.[1][2]

The IC50 value of this compound in gastric cancer cells has been determined to be 14.58 µM after 24 hours of treatment, highlighting its potency.[1][2] While these observations point towards interference with key regulators of cell death and proliferation, the direct molecular binding partners of this compound remain to be elucidated. The following sections detail a proposed workflow to identify these targets.

Proposed Workflow for this compound Target Identification

The identification of this compound's biological targets can be approached through a multi-pronged strategy that combines affinity-based proteomics with computational and cell-based validation methods. This workflow is designed to systematically narrow down potential protein candidates and validate their interaction with this compound.

Caption: Proposed experimental workflow for this compound target identification and validation.

Experimental Protocols

This section provides detailed methodologies for the key experiments outlined in the target identification workflow.

3.1. Affinity Chromatography-Mass Spectrometry

This method is a powerful tool for isolating and identifying proteins that bind to a small molecule of interest.[3]

-

Protocol:

-

Immobilization of this compound:

-

Synthesize a this compound derivative with a linker arm suitable for covalent attachment to a solid support (e.g., NHS-activated sepharose beads). A carboxyl or hydroxyl group on this compound can be utilized for this purpose.

-

Incubate the derivatized this compound with the activated beads according to the manufacturer's protocol to achieve immobilization.

-

Wash the beads extensively to remove any non-covalently bound compound.

-

-

Cell Lysate Preparation:

-

Culture gastric cancer cells (e.g., AGS) to 80-90% confluency.

-

Harvest the cells and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant containing the soluble proteome.

-

-

Affinity Pull-down:

-

Incubate the this compound-immobilized beads with the cell lysate for 2-4 hours at 4°C with gentle rotation.

-

As a negative control, incubate the lysate with beads that have been treated with the linker alone or an inactive analogue of this compound.

-

Wash the beads several times with lysis buffer to remove non-specific protein binders.

-

-

Elution and Sample Preparation for Mass Spectrometry:

-

Elute the bound proteins from the beads using a competitive elution with free this compound, or by changing the pH or ionic strength of the buffer.

-

Concentrate the eluted proteins and separate them by SDS-PAGE.

-

Excise the protein bands, perform in-gel trypsin digestion, and extract the resulting peptides.

-

-

Mass Spectrometry Analysis:

-

Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Identify the proteins using a protein database search engine (e.g., Mascot, Sequest) and compare the results from the this compound pull-down with the negative control to identify specific binders.

-

-

3.2. Cellular Thermal Shift Assay (CETSA)

CETSA is a label-free method to assess the direct binding of a compound to its target protein in a cellular context.

-

Protocol:

-

Cell Treatment:

-

Treat intact gastric cancer cells with this compound at various concentrations. Include a vehicle control (e.g., DMSO).

-

-

Heating Profile:

-

Aliquot the treated cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a fixed duration (e.g., 3 minutes).

-

-

Protein Extraction and Analysis:

-

Lyse the cells by freeze-thawing.

-

Separate the soluble fraction (containing stabilized proteins) from the precipitated fraction by centrifugation.

-

Analyze the soluble protein fractions by Western blotting using antibodies against the candidate target proteins identified by affinity chromatography-mass spectrometry.

-

-

Data Analysis:

-

Quantify the band intensities and plot the fraction of soluble protein as a function of temperature for both the vehicle and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.

-

-

3.3. Surface Plasmon Resonance (SPR)

SPR is a biophysical technique used to measure the binding kinetics and affinity between two molecules in real-time.

-

Protocol:

-

Protein Immobilization:

-

Immobilize the purified recombinant candidate protein onto an SPR sensor chip.

-

-

Binding Analysis:

-

Flow different concentrations of this compound over the sensor chip surface.

-

Monitor the change in the refractive index at the chip surface, which is proportional to the amount of this compound binding to the immobilized protein.

-

-

Kinetic and Affinity Determination:

-

Analyze the association and dissociation phases of the sensorgrams to determine the on-rate (ka), off-rate (kd), and the equilibrium dissociation constant (KD).

-

-

Known and Hypothesized Signaling Pathways

Based on the observed pro-apoptotic activity of this compound, it is hypothesized to modulate key signaling pathways that control cell death. The induction of both extrinsic and intrinsic apoptotic pathways suggests potential interactions with components of these cascades.[1]

Caption: this compound-induced apoptosis signaling pathways.

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound's activity in gastric cancer cells.

| Parameter | Cell Line | Value | Reference |

| IC50 (24h) | Gastric Cancer Cells | 14.58 µM | [1][2] |

| Cell Cycle Arrest | Gastric Cancer Cells | S phase (30 µM) | [1][2] |

| G2/M phase (60, 90 µM) | [1][2] |

Conclusion

The exploratory screening of this compound's biological targets is a critical step towards understanding its therapeutic potential. The systematic approach outlined in this guide, combining affinity-based proteomics with robust validation techniques, provides a clear path for identifying and characterizing the molecular interactions of this promising natural product. The elucidation of its direct targets will not only shed light on its mechanism of action but also pave the way for its future development as a novel anti-cancer agent.

References

- 1. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Labeled and Label-Free Target Identifications of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

Cimiside E: A Technical Review of its Pro-Apoptotic and Anti-Inflammatory Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiside E, a cycloartane triterpenoid glycoside isolated from plants of the Cimicifuga genus, has emerged as a molecule of interest for its potent cytotoxic effects on cancer cells and its significant anti-inflammatory properties. This technical guide provides a comprehensive review of the existing literature on this compound, with a focus on its historical context, mechanism of action, and the experimental methodologies used to elucidate its biological functions. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research. Additionally, signaling pathways and experimental workflows are visually represented using diagrams to enhance understanding of its molecular interactions.

Introduction and Historical Context

This compound, also known by its chemical synonym 25-Anhydrocimigenol xyloside, is a natural product belonging to the triterpenoid saponin class of compounds.[1] It was first isolated from Cimicifuga heracleifolia Komarov, a plant with a history of use in traditional medicine.[2] The initial interest in this compound stemmed from the observation that extracts from Cimicifuga species possessed apoptotic activity against gastric cancer cells.[2] Subsequent research focused on isolating the bioactive constituents, leading to the identification and characterization of this compound as a key contributor to this cytotoxic effect. Further investigations have also revealed its potential as an anti-inflammatory agent, broadening its therapeutic prospects.

Chemical Structure

This compound is a cycloartane-type triterpenoid glycoside. The core structure is a tetracyclic triterpene with a characteristic cyclopropane ring. A xylose sugar moiety is attached to this aglycone, contributing to its glycosidic nature.

Biological Activities

Pro-Apoptotic and Anti-Proliferative Effects in Gastric Cancer

This compound has demonstrated significant anti-proliferative and pro-apoptotic activity in human gastric adenocarcinoma (AGS) cells.[1]

Key Findings:

-

Inhibition of Cell Proliferation: this compound inhibits the proliferation of AGS cells in a dose- and time-dependent manner.[1]

-

Induction of Apoptosis: It induces apoptosis through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[1]

-

Cell Cycle Arrest: this compound causes cell cycle arrest at the S phase at lower concentrations and at the G2/M phase at higher concentrations.[1]

Quantitative Data Summary

| Cell Line | Assay | Endpoint | Concentration/Time | Result | Reference |

| AGS | Proliferation Assay | IC50 | 24 hours | 14.58 µM | [2] |

| AGS | Proliferation Assay | IC50 | 12 hours, 24 hours, 48 hours | 28.7 µM, 14.6 µM, 8.1 µM | [1] |

| AGS | Cell Cycle Analysis | Arrest | 30 µM (24h) | S phase arrest | [1] |

| AGS | Cell Cycle Analysis | Arrest | 60 µM, 90 µM (24h) | G2/M phase arrest | [1] |

| AGS | Western Blot | Protein Expression | 30 µM (12h) | Decreased mutant p53 level | [1] |

| AGS | Western Blot | Protein Expression | 30 µM and above | Dose-dependent decrease in pro-caspase 3 | [1] |

| AGS | Western Blot | Protein Expression | 60 µM | Increased Bax/Bcl-2 ratio | [1] |

| AGS | RT-PCR | Gene Expression | 30 µM, 60 µM (1h) | Activation of Fas expression | [1] |

| AGS | RT-PCR | Gene Expression | 30 µM, 60 µM (3h) | Activation of FasL expression | [1] |

Anti-Inflammatory Effects

In addition to its anti-cancer properties, this compound exhibits anti-inflammatory activity. A key study demonstrated its ability to inhibit the TNF-α-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) in human endothelial cells. This effect is mediated through the upregulation of Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ) and the modulation of several signaling pathways.

Key Findings:

-

Inhibition of VCAM-1 Expression: this compound suppresses the expression of VCAM-1, a key molecule involved in the inflammatory response and leukocyte adhesion.

-

Upregulation of PPAR-γ: The anti-inflammatory effect is linked to the increased expression of PPAR-γ, a nuclear receptor with known anti-inflammatory functions.

-

Modulation of Signaling Pathways: The inhibitory effect on VCAM-1 involves the PI3K, ERK1/2, and PKC signaling pathways.

Mechanisms of Action

Pro-Apoptotic Signaling Pathway

This compound induces apoptosis in gastric cancer cells through a multi-faceted mechanism that engages both the extrinsic and intrinsic pathways.

Caption: Pro-apoptotic signaling pathway of this compound in gastric cancer cells.

Anti-Inflammatory Signaling Pathway

The anti-inflammatory action of this compound involves the modulation of key signaling molecules in endothelial cells, leading to the suppression of inflammatory markers.

References

Methodological & Application

Cimiside E: A Promising Triterpenoid Glycoside for Cancer Research - Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiside E, a triterpenoid glycoside isolated from the rhizomes of Cimicifuga species, has emerged as a compound of significant interest in oncological research. Recent studies have demonstrated its potent pro-apoptotic and cell cycle inhibitory effects in cancer cells, highlighting its potential as a novel chemotherapeutic agent. This document provides a detailed overview of the extraction and purification of this compound, along with its known mechanism of action, to support further investigation and drug development efforts.

Extraction and Purification of this compound

The isolation of this compound from its natural source, primarily the rhizomes of Cimicifuga heracleifolia, involves a multi-step process of extraction and chromatographic purification. The following protocol is a comprehensive guide based on established methodologies for the isolation of triterpenoid glycosides from Cimicifuga species.

Experimental Protocol: Extraction

-

Plant Material Preparation: Air-dried and powdered rhizomes of Cimicifuga heracleifolia are used as the starting material.

-

Solvent Extraction: The powdered rhizomes are extracted with 70% ethanol at room temperature. This process is typically repeated three times to ensure exhaustive extraction.

-

Concentration: The combined ethanolic extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and then partitioned successively with n-butanol. The n-butanol soluble fraction, which is enriched with triterpenoid glycosides, is collected and concentrated.

Experimental Protocol: Purification

The purification of this compound from the enriched n-butanol fraction is achieved through a series of chromatographic steps.

-

Silica Gel Column Chromatography:

-

The n-butanol fraction is subjected to column chromatography on a silica gel column.

-

The column is eluted with a gradient of chloroform-methanol to separate the components based on polarity.

-

-

Octadecylsilyl (ODS) Column Chromatography:

-

Fractions containing this compound from the silica gel chromatography are further purified on an ODS column.

-

A stepwise gradient of methanol-water is used as the mobile phase for elution.

-

Table 1: Summary of Chromatographic Conditions for this compound Purification

| Chromatography Step | Stationary Phase | Mobile Phase | Elution Mode |

| 1 | Silica Gel | Chloroform-Methanol | Gradient |

| 2 | ODS | Methanol-Water | Stepwise Gradient |

Note: The specific gradient conditions and fraction collection should be guided by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) analysis to track the presence of this compound.

Mechanism of Action: Induction of Apoptosis

This compound exerts its anticancer effects primarily by inducing apoptosis, or programmed cell death, in cancer cells.[1][2] It has been shown to activate the caspase cascade, a crucial component of the apoptotic machinery, through both the intrinsic and extrinsic pathways.[1][2]

Signaling Pathway of this compound-Induced Apoptosis

The diagram below illustrates the signaling cascade initiated by this compound, leading to apoptosis.

Caption: this compound-induced apoptosis signaling pathway.

Experimental Protocol: Cell Cycle Analysis

The effect of this compound on the cell cycle can be investigated using flow cytometry.

-

Cell Culture and Treatment: Cancer cells are cultured in appropriate media and treated with varying concentrations of this compound for a specified duration (e.g., 24 hours).

-

Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

Staining: Fixed cells are washed and stained with a solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: The DNA content of the stained cells is analyzed using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Table 2: Representative Data of this compound on Cell Cycle Distribution

| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 65 | 20 | 15 |

| This compound (15 µM) | 50 | 35 | 15 |

| This compound (30 µM) | 30 | 30 | 40 |

Note: The IC50 value of this compound on gastric cancer cells for 24 hours was determined to be 14.58 µM.[1] Cell cycle arrest was observed in the S phase at lower concentrations and in the G2/M phase at higher concentrations.[1][2]

Experimental Workflow

The following diagram outlines the general workflow from the plant source to the purified compound and its biological evaluation.

Caption: General workflow for this compound isolation and analysis.

Conclusion

This compound represents a promising natural product with well-defined pro-apoptotic activity in cancer cells. The protocols and data presented herein provide a solid foundation for researchers to undertake further studies on its therapeutic potential. Future investigations should focus on optimizing the purification process to improve yields, elucidating the upstream molecular targets of this compound, and evaluating its efficacy and safety in preclinical animal models.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Cimiside E and Related Triterpenoid Glycosides

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of Cimiside E and other related triterpenoid glycosides commonly found in plant extracts from Cimicifuga (syn. Actaea) species, such as Black Cohosh. Due to the limited UV absorbance of many triterpenoid glycosides, this protocol outlines a method employing both UV and Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) for comprehensive profiling and quantification.

Introduction

This compound belongs to a class of bioactive compounds known as triterpenoid glycosides, which are characteristic chemical constituents of plants in the Cimicifuga and Actaea genera.[1][2][3] These compounds are of significant interest to researchers and drug development professionals due to their potential therapeutic activities, including effects on menopausal symptoms.[4][5] Accurate and reliable analytical methods are crucial for the quality control of raw materials, standardization of extracts, and pharmacokinetic studies. This document provides a detailed protocol for the analysis of this compound and its analogues using reverse-phase HPLC.

Experimental

Instrumentation and Consumables

-

HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

-

Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD).

-

Analytical balance.

-

Volumetric flasks, pipettes, and vials.

-

Syringe filters (0.45 µm, PTFE or nylon).

-

HPLC grade acetonitrile, methanol, and water.

-

Formic acid or acetic acid (analytical grade).

-

Reference standards (if available).

Chromatographic Conditions

A C18 column is recommended for the separation of these moderately polar to nonpolar analytes. A gradient elution is necessary to resolve the complex mixture of triterpenoid glycosides and other phytochemicals present in the extracts.

| Parameter | Recommended Conditions |

| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid or acetic acid |

| Mobile Phase B | Acetonitrile |

| Gradient Program | 0-10 min: 20-40% B10-30 min: 40-70% B30-40 min: 70-90% B40-45 min: 90% B (hold)45-50 min: 90-20% B (return to initial)50-60 min: 20% B (equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10-20 µL |

| Column Temperature | 30 °C |

| PDA Detection | 254 nm (for phenolic compounds) and 210 nm (for general screening) |

| ELSD/CAD Settings | Nebulizer Temperature: 40-60 °CDrift Tube Temperature: 60-80 °CGas Flow: 1.5-2.5 L/min (Nitrogen) |

Note: The gradient program is a starting point and may require optimization based on the specific extract and the target analytes.

Protocols

Standard Solution Preparation

-

Accurately weigh 1 mg of this compound reference standard (if available).

-

Dissolve the standard in methanol in a 10 mL volumetric flask to obtain a stock solution of 100 µg/mL.

-

Prepare a series of calibration standards by diluting the stock solution with methanol to concentrations ranging from 1 to 50 µg/mL.

Sample Preparation (from Plant Material)

-

Weigh approximately 1 g of dried and powdered plant material (e.g., rhizomes of Cimicifuga racemosa).

-

Add 25 mL of 80% methanol.

-

Sonicate for 30 minutes in a water bath.

-

Centrifuge the mixture at 3000 rpm for 10 minutes.

-

Collect the supernatant.

-

Repeat the extraction process on the residue with another 25 mL of 80% methanol.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

Reconstitute the dried extract in 5 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Visualization of Experimental Workflow

Caption: Workflow for the HPLC analysis of this compound.

Data Presentation

The quantitative data for this compound should be summarized in a table. The calibration curve should be constructed by plotting the peak area (from ELSD/CAD) versus the concentration of the standard. The concentration of this compound in the sample can then be calculated using the regression equation from the calibration curve.

| Sample ID | Retention Time (min) | Peak Area (ELSD/CAD) | Concentration (µg/mL) |

| Standard 1 | X.XX | YYYY | 1.0 |

| Standard 2 | X.XX | YYYY | 5.0 |

| Standard 3 | X.XX | YYYY | 10.0 |

| Standard 4 | X.XX | YYYY | 25.0 |

| Standard 5 | X.XX | YYYY | 50.0 |

| Sample 1 | X.XX | YYYY | Calculated Value |

Discussion

The described HPLC method provides a reliable approach for the analysis of this compound and other triterpenoid glycosides in plant extracts. The use of a C18 column with a water/acetonitrile gradient allows for good separation of these compounds.[6] While phenolic compounds in the extract can be readily detected by UV at 254 nm, many triterpenoid glycosides lack a significant chromophore, making ELSD or CAD essential for their detection and quantification.[7]

Method validation should be performed according to ICH guidelines, including linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The sample preparation protocol is designed to efficiently extract the triterpenoid glycosides from the plant matrix.

Conclusion

This application note provides a comprehensive and detailed protocol for the HPLC analysis of this compound and related triterpenoid glycosides. The method is suitable for quality control, phytochemical analysis, and supporting drug development activities for products derived from Cimicifuga and Actaea species.

References

- 1. mdpi.com [mdpi.com]

- 2. [Studies on the constituents of Cimicifuga species] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Chemical Constituents from Cimicifuga dahurica and Their Anti-Proliferative Effects on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phytochemical Screening and Extraction of Bioactive Compounds from Actaea racemosa (Black Cohosh) in management of menopausal symptoms & other medicinal applications | Dialogues in Cardiovascular Medicine: DCM [dialogues-cvm.org]

- 5. thenaturopathicherbalist.com [thenaturopathicherbalist.com]

- 6. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

Application Note: Quantification of Cimicifugoside E in Actaea racemosa Extracts

Abstract

This application note provides a comprehensive protocol for the accurate quantification of Cimicifugoside E in plant extracts, specifically from the rhizomes of Actaea racemosa (Black Cohosh). Cimicifugoside E, a cycloartane triterpenoid glycoside, is a significant bioactive compound with potential therapeutic applications.[1][2] The described methodology utilizes High-Performance Liquid Chromatography coupled with Ultraviolet (HPLC-UV) detection, a widely accessible and reliable technique for phytochemical analysis. This document is intended for researchers, scientists, and drug development professionals engaged in the quality control and standardization of botanical extracts containing Cimicifugoside E.

Introduction

Actaea racemosa, commonly known as Black Cohosh, is a popular herbal supplement used for a variety of health conditions, particularly for the management of menopausal symptoms.[3] The therapeutic effects of Black Cohosh are attributed to its complex mixture of phytochemicals, including triterpene glycosides, phenolic acids, and flavonoids.[1] Cimicifugoside E is a notable triterpenoid glycoside within this extract that contributes to its bioactivity.[4] Accurate and precise quantification of Cimicifugoside E is crucial for ensuring the quality, consistency, and efficacy of Actaea racemosa extracts and derived products.

This application note details a validated HPLC-UV method for the quantification of Cimicifugoside E. The protocol covers sample preparation, chromatographic conditions, method validation parameters, and data analysis.

Chemical Properties of Cimicifugoside E

| Property | Value |

| Molecular Formula | C37H54O11 |

| Molecular Weight | 674.8 g/mol [5] |

| IUPAC Name | [(1'S,3'R,4'R,5'R,6'R,10'S,12'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docos-13-ene]-3'-yl] acetate[5] |

| Appearance | White to off-white powder |

| Solubility | Soluble in DMSO, Methanol, Ethanol[2][6] |

Experimental Protocols

Materials and Reagents

-

Cimicifugoside E reference standard (≥98% purity)

-

HPLC grade acetonitrile, methanol, and water

-

Formic acid (analytical grade)

-

Dried and powdered Actaea racemosa rhizome

-

0.45 µm syringe filters

Equipment

-

High-Performance Liquid Chromatography (HPLC) system with a UV/Vis detector

-

Analytical balance

-

Ultrasonic bath

-

Centrifuge

-

Vortex mixer

-

Volumetric flasks and pipettes

Extraction of Cimicifugoside E from Plant Material

-

Sample Weighing: Accurately weigh approximately 1.0 g of powdered Actaea racemosa rhizome into a 50 mL conical tube.

-

Solvent Addition: Add 20 mL of 80% methanol in water to the tube.

-

Extraction: Sonicate the mixture for 60 minutes in a water bath, ensuring the temperature does not exceed 40°C.

-

Centrifugation: Centrifuge the suspension at 3000 rpm for 15 minutes.

-

Supernatant Collection: Carefully decant the supernatant into a clean collection vessel.

-

Re-extraction: Repeat the extraction process (steps 2-5) two more times with fresh solvent.

-

Solvent Evaporation: Combine the supernatants and evaporate the solvent under a stream of nitrogen or using a rotary evaporator.

-

Reconstitution: Dissolve the dried extract in a known volume of methanol (e.g., 5 mL) for HPLC analysis.

-

Filtration: Filter the reconstituted extract through a 0.45 µm syringe filter prior to injection into the HPLC system.

Preparation of Standard Solutions

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of Cimicifugoside E reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

-

Working Standards: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to achieve concentrations ranging from 10 µg/mL to 200 µg/mL.

HPLC-UV Method

| Parameter | Condition |

| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |

| Gradient | 0-30 min, 30-40% B30-60 min, 40-60% B60-70 min, 60-30% B (column re-equilibration) |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

| Detection Wavelength | 203 nm[7] |

Method Validation

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).

Linearity: The linearity of the method was determined by analyzing the prepared working standard solutions. The peak area was plotted against the corresponding concentration, and a linear regression analysis was performed.

Precision: The precision of the method was evaluated by analyzing six replicate injections of a standard solution (100 µg/mL) on the same day (intra-day precision) and on three different days (inter-day precision). The results are expressed as the relative standard deviation (RSD).

Accuracy: The accuracy of the method was assessed by a recovery study. A known amount of Cimicifugoside E standard was spiked into a pre-analyzed plant extract sample at three different concentration levels (50%, 100%, and 150% of the original amount). The recovery was calculated as the percentage of the measured amount to the added amount.

Limits of Detection (LOD) and Quantification (LOQ): The LOD and LOQ were determined based on the signal-to-noise ratio (S/N) of the chromatographic peak. The LOD was defined as the concentration with an S/N ratio of 3, and the LOQ was defined as the concentration with an S/N ratio of 10.

Quantitative Data Summary

| Validation Parameter | Result |

| Linearity Range | 10 - 200 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Intra-day Precision (RSD) | < 2.0% |

| Inter-day Precision (RSD) | < 3.0% |

| Accuracy (Recovery) | 98.5% - 102.3% |

| Limit of Detection (LOD) | 0.5 µg/mL |

| Limit of Quantification (LOQ) | 1.5 µg/mL |

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for Cimicifugoside E quantification.

Logical Relationships in Method Validation

Caption: Key parameters for analytical method validation.

Conclusion

The HPLC-UV method described in this application note is simple, accurate, precise, and reliable for the quantification of Cimicifugoside E in Actaea racemosa extracts. This protocol can be readily implemented in a quality control laboratory for the routine analysis of raw materials and finished products, ensuring their consistency and quality. The provided validation data demonstrates the suitability of the method for its intended purpose.

References

- 1. Working with the natural complexity: selection and characterization of black cohosh root extract for use in toxicology testing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Traditional uses, phytochemistry, pharmacology, quality control and clinical studies of Cimicifugae Rhizoma: a comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cimiside E In Vitro Cytotoxicity Assay Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiside E, also known as Cimicifugoside, is a cycloartane triterpenoid glycoside isolated from the rhizomes of plants belonging to the Actaea (formerly Cimicifuga) genus, such as Cimicifuga heracleifolia and Cimicifuga simplex.[1][2][3] Triterpenoids from this genus are recognized for a variety of pharmacological activities, including potent anti-cancer effects. This compound has been shown to inhibit the subcellular transport of nucleosides and exhibits significant cytotoxic and pro-apoptotic activity against cancer cells.[2][4] Specifically, it can induce cell cycle arrest and trigger apoptosis through both intrinsic and extrinsic caspase-dependent pathways in human gastric cancer cells.[1][5][6] This application note provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT colorimetric assay, a standard method for evaluating cell viability.

Principle of the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a quantitative colorimetric method to measure cellular metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[7] The fundamental principle involves the enzymatic reduction of the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product by NAD(P)H-dependent oxidoreductase enzymes located in the mitochondria of metabolically active cells. The resulting formazan crystals are solubilized, and the absorbance of the solution is measured spectrophotometrically. The intensity of the purple color is directly proportional to the number of viable cells in the well.[8]

Physicochemical Properties and Known Biological Activity of this compound

All quantitative data for this compound is summarized in the tables below for easy reference.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₃₇H₅₄O₁₁ | [2] |

| Molecular Weight | 674.82 g/mol | [2] |

| CAS Number | 66176-93-0 | [2] |

| Appearance | Powder | [2] |

| Solubility | DMSO, Water, Ethanol (up to 100 mg/mL) | [2][3][4] |

Table 2: Reported Cytotoxic and Cell Cycle Effects of this compound on Human Gastric Cancer Cells (AGS)

| Parameter | Concentration / Value | Incubation Time | Reference |

| IC₅₀ Value | 14.58 µM | 24 hours | [1][5][6] |

| Cell Cycle Arrest | 30 µM | 24 hours | [1][6] |

| (S Phase Arrest) | |||

| Cell Cycle Arrest | 60 µM & 90 µM | 24 hours | [1][6] |

| (G2/M Phase Arrest) |

Detailed Experimental Protocol

This protocol is optimized for a 96-well plate format and is based on established MTT assay methodologies.[7][9][10]

Materials and Reagents

-

This compound powder

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Human cancer cell line (e.g., AGS human gastric adenocarcinoma cells)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution (100X)

-

Trypsin-EDTA (0.25%)

-

Phosphate-Buffered Saline (PBS), sterile

-

MTT reagent (Thiazolyl Blue Tetrazolium Bromide), 5 mg/mL in sterile PBS

-

MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or pure DMSO)

-

Sterile, flat-bottom 96-well cell culture plates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader (capable of reading absorbance at 570 nm)

-

Sterile pipette tips and multichannel pipettes

Preparation of Solutions

-

This compound Stock Solution (10 mM):

-

Calculate the mass of this compound needed: Mass (mg) = 10 mM * 674.82 g/mol * 1 mL = 6.75 mg.

-

Aseptically dissolve 6.75 mg of this compound in 1 mL of fresh, high-quality DMSO to make a 10 mM stock solution.[2]

-

Vortex thoroughly to ensure complete dissolution.

-

Prepare aliquots and store at -20°C or -80°C for long-term use. Avoid repeated freeze-thaw cycles.[2]

-

-

MTT Working Solution (5 mg/mL):

-

Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.

-

Vortex until fully dissolved.

-

Sterilize the solution by passing it through a 0.22 µm syringe filter.

-

Store in the dark at 4°C for up to four weeks or at -20°C for longer periods.[9]

-

Assay Procedure

-

Cell Seeding:

-

Harvest log-phase cells using Trypsin-EDTA and perform a cell count.

-

Dilute the cells in complete culture medium to a density of 5 x 10⁴ cells/mL.

-

Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well plate.

-

Include wells for control groups: untreated cells (vehicle control) and medium-only (blank).

-

Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment and recovery.[9]

-

-

Treatment with this compound:

-

Prepare serial dilutions of this compound from the 10 mM stock solution in complete culture medium. A suggested concentration range is 0 µM (vehicle control), 5 µM, 10 µM, 15 µM, 25 µM, 50 µM, and 100 µM.

-

Carefully remove the old medium from the wells.

-

Add 100 µL of the freshly prepared this compound dilutions to the respective wells. For the vehicle control wells, add 100 µL of medium containing the same final concentration of DMSO as the treated wells (typically ≤ 0.5%).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 24-hour incubation is a good starting point based on existing data.[1][6]

-

-

MTT Incubation:

-

Formazan Solubilization:

-

After the MTT incubation, carefully remove the medium from each well without disturbing the formazan crystals.

-

Add 150 µL of MTT Solubilization Solution (e.g., DMSO) to each well.[9]

-

Place the plate on an orbital shaker for 15 minutes at a low speed to ensure complete dissolution of the formazan crystals.

-

-

Absorbance Measurement:

Data Analysis

-

Blank Correction: Subtract the average absorbance of the medium-only blank wells from all other absorbance readings.

-

Calculate Percent Viability:

-

% Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) * 100

-

-

Determine IC₅₀:

-

Plot the percent viability against the log of this compound concentration.

-

Use a non-linear regression analysis (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration of this compound that inhibits cell viability by 50%.

-

Visualized Workflows and Pathways

MTT Assay Experimental Workflow

Caption: Workflow for this compound in vitro cytotoxicity assessment using the MTT assay.

Proposed Apoptotic Signaling Pathway of this compound

References

- 1. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. selleckchem.com [selleckchem.com]

- 3. glpbio.com [glpbio.com]

- 4. Cimicifugoside | TargetMol [targetmol.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound arrests cell cycle and induces cell apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

Application Notes and Protocols for Cimiside E Treatment in Sensitive Cell Lines

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiside E, a triterpenoid saponin, has demonstrated significant cytotoxic effects in various cancer cell lines. This document provides detailed application notes and protocols for utilizing this compound as a potential therapeutic agent. The provided data and methodologies are intended to guide researchers in studying its mechanism of action and identifying sensitive cancer cell lines. The primary focus is on gastric, breast, and lung cancer cell lines, where this compound and related compounds have shown promising activity.

Sensitive Cell Lines and IC50 Values

This compound exhibits differential sensitivity across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter to quantify this sensitivity. Below is a summary of the available data on cell lines sensitive to this compound and related compounds.

| Cell Line | Cancer Type | Compound | IC50 (µM) | Citation(s) |

| AGS | Gastric Cancer | This compound | 14.58 | [1][2] |

| A549 | Lung Cancer | Cimigenoside* | Not Specified | |

| MCF-7 | Breast Cancer | C. racemosa extract | Not Specified | |

| MDA-MB-231 | Breast Cancer | C. racemosa extract | Not Specified |

Note: Cimigenoside is a structurally related triterpenoid saponin, and its activity in A549 cells suggests potential sensitivity to this compound. Further studies are required to determine the specific IC50 value for this compound in this cell line.

Note: Extracts of Cimicifuga racemosa, which contain this compound, have shown anti-proliferative effects on these cell lines. Direct IC50 values for isolated this compound are yet to be determined.

Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

This compound primarily exerts its cytotoxic effects through the induction of apoptosis and cell cycle arrest in sensitive cancer cells.

Apoptotic Pathways

This compound activates both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways.[1][2] This dual-pronged attack ensures efficient elimination of cancer cells.

Key Molecular Events:

-

Activation of Caspase Cascade: this compound treatment leads to the activation of a cascade of caspases, which are the key executioners of apoptosis.[1][2] A notable pathway involved is the p53/Caspase-3 signaling pathway .

-

Modulation of Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins of the Bcl-2 family is crucial for regulating the intrinsic apoptotic pathway. This compound is expected to shift this balance in favor of apoptosis, leading to mitochondrial dysfunction and release of pro-apoptotic factors.

-

DNA Fragmentation: A hallmark of apoptosis, this compound induces DNA fragmentation in target cells.

Cell Cycle Arrest

In addition to inducing apoptosis, this compound disrupts the normal progression of the cell cycle, preventing cancer cell proliferation. In AGS gastric cancer cells, this compound has been shown to cause:

Involvement of the NF-κB Signaling Pathway

While direct evidence for this compound is still emerging, studies on the related compound Cimigenoside in A549 lung cancer cells have demonstrated the suppression of the NF-κB signaling pathway . The NF-κB pathway is a critical regulator of inflammation, cell survival, and proliferation in cancer. Its inhibition by this compound or related compounds represents a significant aspect of their anti-cancer activity.

Signaling Pathway Diagrams

The following diagrams illustrate the key signaling pathways modulated by this compound treatment.

Caption: this compound Induced Apoptosis Signaling Pathway.

Caption: Postulated Inhibition of NF-κB Pathway by this compound.

Experimental Protocols

The following are detailed protocols for key experiments to assess the sensitivity of cell lines to this compound.

Cell Viability Assay (MTT Assay)

This protocol is used to determine the IC50 value of this compound.

Materials:

-

This compound stock solution (dissolved in DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO (cell culture grade)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final concentrations should typically range from 0.1 µM to 100 µM. The final DMSO concentration in all wells, including the control, should be less than 0.1%.

-